molecular formula C9H10ClNO2 B12514245 N-(2-Chloro-6-methylphenyl)-N-hydroxyacetamide CAS No. 682338-32-5

N-(2-Chloro-6-methylphenyl)-N-hydroxyacetamide

Cat. No.: B12514245
CAS No.: 682338-32-5
M. Wt: 199.63 g/mol
InChI Key: NJLYHPLTOZNYTF-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-methylphenyl)-N-hydroxyacetamide is an organic compound belonging to the class of amides It is characterized by the presence of a chloro and methyl group attached to a phenyl ring, along with a hydroxyacetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-methylphenyl)-N-hydroxyacetamide typically involves the reaction of 2-chloro-6-methylaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial in scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-methylphenyl)-N-hydroxyacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and may be carried out in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile employed.

Scientific Research Applications

N-(2-Chloro-6-methylphenyl)-N-hydroxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-methylphenyl)-N-hydroxyacetamide involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may inhibit tyrosine kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can disrupt signaling pathways involved in cell growth and proliferation, making it useful in cancer treatment.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-chloro-6-methylphenyl)acetamide
  • N-(2-Chloro-6-methylphenyl)-2-(6-chloro-2-methyl-4-pyrimidinyl)amino-5-thiazolecarboxamide
  • Dasatinib and its derivatives

Uniqueness

N-(2-Chloro-6-methylphenyl)-N-hydroxyacetamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

CAS No.

682338-32-5

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

N-(2-chloro-6-methylphenyl)-N-hydroxyacetamide

InChI

InChI=1S/C9H10ClNO2/c1-6-4-3-5-8(10)9(6)11(13)7(2)12/h3-5,13H,1-2H3

InChI Key

NJLYHPLTOZNYTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)Cl)N(C(=O)C)O

Origin of Product

United States

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